molecular formula C19H15FN4O2S B185728 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 3434-15-9

1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No. B185728
CAS RN: 3434-15-9
M. Wt: 382.4 g/mol
InChI Key: KNPNZGIUDBEIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. It is a heterocyclic compound that belongs to the imidazopyridazine class of compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and physiological effects:
Studies have shown that 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, and it may be useful in the development of new cancer treatments. However, one of the limitations of using this compound in lab experiments is its low yield. The yield of the product is typically around 50%, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione. One area of research is the development of more efficient synthesis methods to increase the yield of the product. Another area of research is the development of new cancer treatments based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

The synthesis of 1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves the reaction of 2-fluorobenzyl mercaptan with 1-benzyl-5,6-dihydro-4,7-dioxoimidazo[4,5-d]pyridazine in the presence of a base. The reaction proceeds through a substitution reaction, and the resulting product is purified using chromatography techniques. The yield of the product is typically around 50%.

Scientific Research Applications

1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

CAS RN

3434-15-9

Product Name

1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C19H15FN4O2S/c20-14-9-5-4-8-13(14)11-27-19-21-15-16(18(26)23-22-17(15)25)24(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,22,25)(H,23,26)

InChI Key

KNPNZGIUDBEIDZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4F

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NNC3=O)N=C2SCC4=CC=CC=C4F

Other CAS RN

3434-15-9

Origin of Product

United States

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